molecular formula C13H12N8O B10861193 O6-[4-(Azidomethyl)benzyl]guanine

O6-[4-(Azidomethyl)benzyl]guanine

Cat. No.: B10861193
M. Wt: 296.29 g/mol
InChI Key: DSPWEULBEPDTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BGN3 involves the incorporation of an azide group into the molecular structure. The preparation typically follows these steps:

Industrial production methods for BGN3 are not widely documented, as it is primarily used in research and not in large-scale industrial applications.

Chemical Reactions Analysis

BGN3 undergoes several types of chemical reactions:

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole derivatives.

Mechanism of Action

The mechanism of action of BGN3 involves its role as a substrate for specific enzymes. For example, SNAP-tag and H5 enzymes catalyze the reaction of BGN3 with alkyne-containing molecules, resulting in the formation of stable triazole linkages . This reaction is highly specific and efficient, making BGN3 a valuable tool in biochemical research.

Comparison with Similar Compounds

BGN3 can be compared with other click chemistry reagents such as:

    Azidocoumarin: Another azide-containing compound used in click chemistry, but with different fluorescent properties.

    Azidomethylbenzene: Similar in structure but lacks the guanine moiety, making it less specific for certain enzymatic reactions.

    Azido-PEG: A polyethylene glycol derivative with an azide group, used for bioconjugation but with different solubility and biocompatibility properties.

BGN3’s uniqueness lies in its specific interaction with SNAP-tag and H5 enzymes, which is not observed with other azide-containing compounds .

Properties

IUPAC Name

6-[[4-(azidomethyl)phenyl]methoxy]-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWEULBEPDTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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